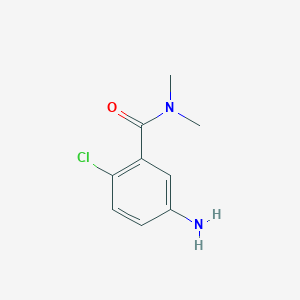

5-amino-2-chloro-N,N-dimethylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-chloro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c1-12(2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILLLGMRFFXTLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588613 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946691-01-6 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Amino-2-chloro-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloro-N,N-dimethylbenzamide, systematically named 2-amino-5-chloro-N,N-dimethylbenzamide, is a substituted benzamide derivative of significant interest in synthetic organic chemistry. Its structural architecture, featuring a chlorinated benzene ring functionalized with both an amino and a dimethylamido group, renders it a versatile building block for the synthesis of more complex molecular entities. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis strategies, and applications, with a particular focus on its role as a key intermediate in the agrochemical industry.

With the CAS Number 56042-83-2 , this compound is a crucial precursor in the development of novel insecticides.[1] Its proper identification is paramount, as it is often discussed in conjunction with its close analog, 2-amino-5-chloro-N,3-dimethylbenzamide (CAS No. 890707-28-5), a key intermediate in the synthesis of the widely used insecticide, chlorantraniliprole.[1][2] Understanding the distinct properties and synthesis of each is critical for researchers in the field.

Chemical Identity and Physicochemical Properties

Correctly identifying this compound is the foundational step for any research or development endeavor. The standard and unambiguous identifier for this compound is its CAS number.

Nomenclature Clarification: While the user query specified "this compound," the systematic IUPAC name is 2-amino-5-chloro-N,N-dimethylbenzamide . This nomenclature assigns the lowest possible locants (numbers) to the principal functional group and substituents on the aromatic ring. Both names refer to the same molecule.

| Identifier/Property | Value | Source |

| CAS Number | 56042-83-2 | [3][4] |

| Molecular Formula | C₉H₁₁ClN₂O | [3] |

| Molecular Weight | 198.65 g/mol | [3] |

| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | [3] |

| XLogP3 (Computed) | 1.5 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

| Exact Mass | 198.0559907 Da | [3] |

| Topological Polar Surface Area | 46.3 Ų | [3] |

Synthesis and Manufacturing Landscape

The synthesis of 2-amino-5-chloro-N,N-dimethylbenzamide and its analogs typically originates from substituted benzoic acid derivatives.[1] The synthetic pathways are multi-step processes that require careful control of reaction conditions to achieve high yields and purity. While a specific, detailed experimental protocol for the N,N-dimethyl derivative is not extensively documented in publicly available literature, the well-established synthesis of the closely related and industrially significant 2-amino-5-chloro-N,3-dimethylbenzamide provides a robust and illustrative framework for the synthetic strategies employed for this class of compounds.[5][6][7][8]

Representative Synthetic Pathway: The N,3-Dimethyl Analog

A common industrial synthesis for the N,3-dimethyl analog involves a three-step process starting from methyl 3-methyl-2-nitrobenzoate.[8] This pathway is favored for its relatively low cost, high yield, and operational scalability.

Caption: General three-step synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide.

Causality in Experimental Choices:

-

Step 1: Amidation: The reaction of the starting ester with methylamine is a nucleophilic acyl substitution. Heating is necessary to drive the reaction to completion. Using a lower alcohol as a solvent is common.[8]

-

Step 2: Reduction: The reduction of the nitro group to an amine is a critical transformation. The use of iron powder in an acidic medium is a classic and cost-effective method for this reduction on an industrial scale.[8]

-

Step 3: Chlorination: The final step involves the electrophilic aromatic substitution of a chlorine atom onto the benzene ring. Sulfonyl chloride is a common and effective chlorinating agent for this purpose. The reaction is performed in an inert solvent to prevent unwanted side reactions.[8]

Detailed Experimental Protocol (Adapted from Analog Synthesis)

The following is a representative experimental protocol adapted from the synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide, which illustrates the key transformations.[8]

Step 1: Synthesis of 3-Methyl-2-nitrobenzamide

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, charge methyl 3-methyl-2-nitrobenzoate and a suitable lower alcohol (e.g., methanol).

-

Introduce methylamine solution to the vessel.

-

Heat the reaction mixture to 60-65°C and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Upon completion, concentrate the reaction mixture to obtain the crude 3-methyl-2-nitrobenzamide.

Step 2: Synthesis of 3-Methyl-2-aminobenzamide

-

To a reaction vessel, add the crude 3-methyl-2-nitrobenzamide and water.

-

Add a catalytic amount of acid (e.g., hydrochloric acid or acetic acid).

-

Heat the mixture to 70-75°C.

-

Gradually add iron powder to the heated mixture.

-

Maintain the temperature and stir until the reduction is complete.

-

Cool the reaction mixture and filter to remove the iron salts. The filtrate contains the desired 3-methyl-2-aminobenzamide.

Step 3: Synthesis of 2-Amino-5-chloro-N,3-dimethylbenzamide

-

In a suitable reactor, dissolve the 3-methyl-2-aminobenzamide in an inert organic solvent such as acetonitrile.[8]

-

Cool the solution in an ice bath.

-

Slowly add sulfonyl chloride, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 55-60°C for a few hours.[8]

-

Upon reaction completion, quench the reaction mixture and adjust the pH to basic with an aqueous sodium hydroxide solution.

-

Extract the product with an organic solvent, wash the organic layer, and concentrate to obtain the crude product.

-

The crude product can be purified by recrystallization to yield 2-amino-5-chloro-N,3-dimethylbenzamide as light red, needle-like crystals.[8]

Applications in Agrochemical Synthesis

The primary application of 2-amino-5-chloro-N,N-dimethylbenzamide and its analogs is as a key building block in the synthesis of anthranilic diamide insecticides, such as chlorantraniliprole.[1][7] These insecticides exhibit a novel mode of action, targeting the ryanodine receptors in insects, which leads to impaired muscle function and ultimately, pest control.[6]

The synthesis of these complex insecticides involves the coupling of two key intermediates. 2-amino-5-chloro-N,3-dimethylbenzamide is one of these crucial fragments for chlorantraniliprole.[9] The amino group of the benzamide undergoes a coupling reaction with a carboxylic acid derivative of a substituted pyrazole to form the final amide linkage in the insecticide molecule. The presence of the chlorine atom and the specific substitution pattern on the benzamide ring are critical for the biological activity of the final product.

Caption: Role of the benzamide intermediate in insecticide synthesis.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 6.0-8.0 ppm) corresponding to the three protons on the benzene ring.[1] The amino group protons would likely appear as a broad singlet, and the two methyl groups of the N,N-dimethylamide would give rise to one or two singlets in the upfield region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon of the amide (typically δ 160-180 ppm), and the two methyl carbons of the N,N-dimethyl group (around δ 35-40 ppm).[1]

-

-

Mass Spectrometry (MS): Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula C₉H₁₁ClN₂O by matching the experimentally determined exact mass with the calculated value.[1] Fragmentation patterns observed in the mass spectrum can provide further structural information.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 2-amino-5-chloro-N,N-dimethylbenzamide. The following information is based on available safety data sheets.[4]

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

Researchers and professionals should always consult the most up-to-date Safety Data Sheet (SDS) from their supplier before handling this compound and work in a well-ventilated area, such as a fume hood, using appropriate personal protective equipment (PPE).

Conclusion

This compound (CAS 56042-83-2) is a valuable chemical intermediate with a primary role in the synthesis of modern agrochemicals. Its synthesis, while intricate, follows established principles of organic chemistry, often mirroring the well-documented production of its N,3-dimethyl analog. A thorough understanding of its chemical properties, synthesis, and safe handling is essential for its effective use in research and development. As the demand for innovative and effective crop protection solutions continues to grow, the importance of such key intermediates in the synthetic pipeline is set to increase.

References

- Google Patents. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.

- Google Patents. Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.

-

IP.com. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. [Link]

- Google Patents. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

PubChem. 2-Amino-5-Chloro-N,3-Dimethylbenzamide. [Link]

-

PubChem. 2-Amino-5-chloro-n,n-dimethylbenzamide. [Link]

-

WIPO Patentscope. WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. [Link]

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 56042-83-2|2-Amino-5-chloro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]

- 5. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 7. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 8. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

5-amino-2-chloro-N,N-dimethylbenzamide molecular weight

An In-Depth Technical Guide to 5-amino-2-chloro-N,N-dimethylbenzamide and its Isomeric Landscape

Executive Summary

This guide provides a comprehensive technical overview of this compound, a substituted benzamide of interest to researchers in synthetic and medicinal chemistry. A critical aspect of this molecule is its specific isomeric configuration, which dictates its reactivity and potential biological activity. While this compound is a discrete chemical entity, the available scientific literature and commercial sources are more focused on its regioisomer, 2-amino-5-chloro-N,N-dimethylbenzamide.

As a Senior Application Scientist, this guide will first establish the fundamental, calculated physicochemical properties of the requested molecule. Subsequently, to provide practical, field-proven insights, we will use the well-documented isomer 2-amino-5-chloro-N,N-dimethylbenzamide (CAS: 56042-83-2) as a working exemplar. The synthetic, purification, and analytical protocols detailed herein are based on established methods for this class of compounds and are directly translatable, with minor adaptations, for the synthesis and characterization of the title compound. This approach ensures that the guide is both scientifically rigorous and practically applicable for professionals in drug development and agrochemical research, where such scaffolds are of significant value.

Physicochemical Properties and Structural Analysis

The precise arrangement of functional groups on the aromatic ring is paramount. Isomeric purity is often the determinant factor for a compound's efficacy and safety profile in downstream applications.

Core Properties of this compound

The properties of the specific, yet less-documented, 5-amino-2-chloro isomer are based on its chemical structure. Its molecular weight and formula are identical to its 2-amino-5-chloro counterpart.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁ClN₂O | Calculated |

| Molecular Weight | 198.65 g/mol | Calculated[1] |

| IUPAC Name | This compound | N/A |

| Canonical SMILES | CN(C)C(=O)C1=CC(=C(C=C1)N)Cl | Calculated |

| InChI Key | (Predicted) | Calculated |

Isomeric Differentiation: The Importance of Regiochemistry

The distinction between 5-amino-2-chloro- and 2-amino-5-chloro- lies in the positions of the amino and chloro groups relative to the carboxamide. In the title compound, the chloro group is ortho to the amide, and the amino group is meta. In the more common isomer, the amino group is ortho, and the chloro is para. This structural difference will significantly influence:

-

Synthetic Accessibility: The directing effects of the substituents on the benzene ring will necessitate different synthetic strategies.

-

Reactivity: The electronic and steric environment of the amino and amide groups will differ, affecting their ability to participate in subsequent reactions. For instance, the ortho-amino group in the 2-amino isomer is well-positioned for cyclization reactions to form heterocyclic systems.

-

Biological Activity: The binding affinity to target proteins is highly sensitive to the spatial arrangement of functional groups.

Properties of the Exemplar Isomer: 2-amino-5-chloro-N,N-dimethylbenzamide

This isomer is a well-characterized synthetic intermediate.[2] Its established properties provide a reliable benchmark for this class of molecules.

| Property | Value | Source |

| CAS Number | 56042-83-2 | [1][3] |

| Molecular Formula | C₉H₁₁ClN₂O | [1][2][3] |

| Molecular Weight | 198.65 g/mol | [1][2][3] |

| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | [1] |

| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | [1] |

| InChI Key | KXTKTZUWGKFUIS-UHFFFAOYSA-N | [1] |

Synthesis and Purification Strategies

The synthesis of substituted benzamides typically involves multi-step sequences starting from commercially available benzoic acids or anilines. The chosen route is often a trade-off between cost, yield, safety, and scalability. The following protocols are based on established methods for related isomers, which serve as a robust template.

Exemplar Synthesis: A Pathway to 2-amino-5-chloro-N,3-dimethylbenzamide

This multi-step synthesis, adapted from patent literature, demonstrates a common industrial approach to producing this family of compounds.[4][5] It involves amidation of a nitro-substituted benzoic acid, followed by reduction of the nitro group and, finally, chlorination.

Step 1: Amidation (3-methyl-2-nitrobenzamide synthesis)

-

Rationale: The carboxylic acid is first converted to an amide. This is a crucial step to install the N,N-dimethylamide moiety. Direct amidation can be challenging; often, the acid is converted to a more reactive species like an acyl chloride or an ester first.

-

Procedure: a. Charge a reaction vessel with 3-methyl-2-nitrobenzoic acid methyl ester and a suitable lower alcohol solvent (e.g., methanol).[4] b. Add methylamine (typically as a solution) in a molar excess (e.g., 1:1 to 1:5 ratio).[4] c. Heat the reaction mixture to 40–70 °C and maintain for 2–10 hours, monitoring the consumption of the starting ester by TLC or HPLC.[4] d. Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude 3-methyl-2-nitrobenzamide intermediate.

Step 2: Nitro Group Reduction (3-methyl-2-aminobenzamide synthesis)

-

Rationale: The nitro group is reduced to a primary amine. A common and cost-effective method for this transformation on an industrial scale is the use of iron powder in an acidic medium.

-

Procedure: a. Suspend the crude 3-methyl-2-nitrobenzamide in dilute hydrochloric acid.[4] b. Heat the mixture to approximately 70 °C.[4] c. Add iron powder portion-wise over 1.5 hours, controlling any exotherm.[4] d. After the addition is complete, continue stirring at temperature for an additional 4 hours. e. Hot filter the reaction mixture to remove iron salts. Cool the filtrate to crystallize the product. f. Collect the solid by filtration and dry to obtain 3-methyl-2-aminobenzamide.

Step 3: Chlorination (Final Product Synthesis)

-

Rationale: A chlorine atom is introduced onto the aromatic ring. Sulfonyl chloride (SO₂Cl₂) is an effective chlorinating agent for activated aromatic systems like anilines.

-

Procedure: a. Dissolve the 3-methyl-2-aminobenzamide in an inert solvent such as acetonitrile or toluene.[4] b. Cool the solution in an ice bath and add sulfonyl chloride (1 to 2 molar equivalents) dropwise over 2 hours.[4] c. After addition, warm the reaction to 40–80 °C and maintain for 0.5–5 hours until the reaction is complete (monitor by HPLC).[4] d. Quench the reaction and adjust the pH to 10–12 with 10% NaOH solution. e. Separate the organic phase, wash with water, and concentrate to obtain the crude product.

Workflow Diagram: General Synthesis

Caption: A generalized workflow for the synthesis of substituted benzamides.

Protocol: Purification

Achieving high purity is essential for accurate characterization and for ensuring the integrity of subsequent applications.[2]

1. Recrystallization:

-

Rationale: This technique exploits differences in solubility between the product and impurities in a given solvent at different temperatures. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Procedure: a. Dissolve the crude solid product in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene). b. If colored impurities are present, they may be removed by adding activated carbon and hot-filtering the solution. c. Allow the solution to cool slowly and undisturbed to room temperature, then in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

2. Column Chromatography:

-

Rationale: For separating mixtures of closely related compounds, column chromatography is indispensable.[2] It separates molecules based on their differential adsorption to a stationary phase (e.g., silica gel) while being moved by a mobile phase.

-

Procedure: a. Prepare a slurry of silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate). b. Pack a glass column with the slurry to form the stationary phase. c. Dissolve the crude product in a minimal amount of solvent and adsorb it onto a small amount of silica gel. d. Carefully load the adsorbed sample onto the top of the column. e. Elute the column with the mobile phase, collecting fractions. f. Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product. g. Combine the pure fractions and evaporate the solvent to yield the purified compound.

Analytical Characterization and Quality Control

Rigorous analytical testing provides unambiguous proof of a compound's identity, purity, and quantity.

Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile and precise technique used to separate and quantify components in a mixture.[2]

-

Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at approximately 1 mg/mL. Create a dilution for analysis (e.g., 100 µg/mL).

-

Chromatographic Conditions (Typical):

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined by UV scan (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A self-validating system requires the purity to be ≥98% for use in sensitive applications.

Protocol: Structural Confirmation by Mass Spectrometry

Mass spectrometry (MS) is a powerful technique to determine the molecular weight and elemental formula of a compound.[2] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling confident determination of the elemental composition.[2]

-

Instrumentation: LC-MS or a direct infusion source coupled to a mass spectrometer (e.g., Q-Orbitrap).

-

Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Analysis:

-

Acquire data in positive ion mode.

-

For the formula C₉H₁₁ClN₂O, the expected monoisotopic mass is approximately 198.0560.

-

Validation: The experimentally measured exact mass from HRMS should match the theoretically calculated value within a narrow tolerance (typically <5 ppm). This provides unambiguous confirmation of the elemental formula.[2]

-

Advanced Method: UPLC-HRMS for Bioanalysis

For drug development professionals, quantifying a compound in biological matrices is a common requirement. An established UPLC-Q-Orbitrap HRMS method for a related isomer in blood demonstrates the sensitivity and accuracy achievable.[6]

| Parameter | Result for 2-amino-5-chloro-N,3-dimethylbenzamide | Source |

| Linearity Range | 2.07–165.44 µg/L | [6] |

| Correlation Coefficient (r) | 0.9994 | [6] |

| Intra-day RSD | 2.6%–3.0% | [6] |

| Inter-day RSD | 3.1%–3.5% | [6] |

| Limit of Detection (LOD) | 0.11 µg/L | [6] |

| Limit of Quantification (LOQ) | 0.36 µg/L | [6] |

This level of validation demonstrates a robust and trustworthy method suitable for pharmacokinetic or toxicological studies.

Workflow Diagram: Analytical Quality Control

Caption: A standard analytical workflow for identity and purity validation.

Applications in Agrochemical and Pharmaceutical R&D

Benzamide derivatives are privileged scaffolds in chemistry. The title compound and its isomers are primarily valued as versatile synthetic intermediates for constructing more complex, high-value molecules.[2]

-

Agrochemicals: The most prominent application for this chemical class is as a key precursor in the synthesis of novel anthranilamide insecticides, most notably chlorantraniliprole.[2][7][8] These insecticides feature a novel mode of action, making them valuable tools for pest management.[7] The availability of cost-effective and high-purity intermediates like 2-amino-5-chloro-N,N-dimethylbenzamide is crucial for the economic viability of the final active ingredient.[5][7]

-

Pharmaceuticals: The benzamide functional group is a common feature in many approved drugs. While this specific isomer is not directly cited as an anticancer agent, related structures incorporating 2-chloro-benzamide moieties have been investigated for their potential in oncology.[9] They have been shown to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting the potential of this chemical class in drug discovery.[9]

Safety and Handling

For the exemplar isomer, 2-amino-5-chloro-N,N-dimethylbenzamide, the following GHS hazard information has been reported:

-

GHS Pictogram: Warning

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338.[3]

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a specific molecular architecture with potential as a synthetic building block. While it is not as widely documented as its 2-amino-5-chloro regioisomer, the fundamental principles of its synthesis, purification, and analysis are well-established within the broader class of substituted benzamides. By leveraging the robust methodologies developed for these related compounds, researchers can confidently approach the synthesis and characterization of this and other novel isomers. The critical importance of this scaffold as a precursor to high-value agrochemicals and its potential within pharmaceutical research underscores the need for the rigorous, self-validating protocols outlined in this guide.

References

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.

- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved January 23, 2026, from [Link]

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.

-

2-Amino-5-chloro-n,n-dimethylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. (n.d.). WIPO Patentscope. Retrieved January 23, 2026, from [Link]

-

[Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

-

5-Amino-2-chloro-N-methylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. (n.d.). Google Patents.

Sources

- 1. 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 3. 56042-83-2|2-Amino-5-chloro-N,N-dimethylbenzamide|BLD Pharm [bldpharm.com]

- 4. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 5. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 6. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 8. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

5-amino-2-chloro-N,N-dimethylbenzamide chemical structure

An In-depth Technical Guide to 2-Amino-5-chloro-N,N-dimethylbenzamide: Synthesis, Characterization, and Applications

Senior Application Scientist Note: This guide focuses on the chemical compound 2-amino-5-chloro-N,N-dimethylbenzamide. While the initial topic requested was its isomer, 5-amino-2-chloro-N,N-dimethylbenzamide, a comprehensive literature review reveals a significant body of research and industrial relevance for the 2-amino-5-chloro isomer, particularly as a key synthetic intermediate. Information on the 5-amino-2-chloro isomer is sparse. Therefore, to provide a technically deep and well-supported document, this guide has been structured around the well-characterized and commercially significant 2-amino-5-chloro-N,N-dimethylbenzamide.

Introduction and Strategic Importance

2-Amino-5-chloro-N,N-dimethylbenzamide (CAS No: 56042-83-2) is a substituted benzamide derivative of considerable interest in the fields of agrochemistry and medicinal chemistry.[1] Its molecular architecture, featuring a primary amine, a chlorine atom, and a tertiary amide group on a benzene ring, provides a versatile scaffold for the synthesis of more complex molecules.[1] This compound is not merely an academic curiosity; it serves as a crucial building block in the industrial synthesis of high-value products.

The primary driver for its significance is its role as a key precursor to a class of modern insecticides known as anthranilamides, most notably chlorantraniliprole.[1] The specific arrangement of functional groups on the aromatic ring is essential for the ultimate bioactivity of these pesticides. Consequently, robust and efficient synthetic routes to 2-amino-5-chloro-N,N-dimethylbenzamide are of high commercial importance, driving research into process optimization, yield improvement, and cost reduction.[2][3] This guide provides a detailed examination of its synthesis, analytical characterization, and core applications for professionals in chemical research and development.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in chemical reactions and its analytical signature. The key identifiers and computed properties for 2-amino-5-chloro-N,N-dimethylbenzamide are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | PubChem[4] |

| CAS Number | 56042-83-2 | PubChem[4] |

| Molecular Formula | C₉H₁₁ClN₂O | PubChem[4] |

| Molecular Weight | 198.65 g/mol | PubChem[4] |

| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | PubChem[4] |

| InChI Key | KXTKTZUWGKFUIS-UHFFFAOYSA-N | PubChem[4] |

| Appearance | Light Beige to Off-White Solid | Pharmaffiliates[5] |

| XLogP3 | 1.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted benzamides like 2-amino-5-chloro-N,N-dimethylbenzamide often involves multi-step pathways starting from readily available benzoic acid derivatives. The choice of route is dictated by factors such as raw material cost, overall yield, and scalability for industrial production. A prevalent strategy involves the sequential modification of a substituted benzoic acid, including reduction, chlorination, and amidation steps.

One established pathway begins with 2-nitro-3-methylbenzoic acid, leveraging a sequence of reduction, chlorination, esterification, and finally, ammonolysis to yield the target molecule.[2] This approach offers a high overall yield (over 80%) and utilizes moderate reaction conditions suitable for industrial scale-up.[2]

Logical Synthesis Workflow

The following diagram outlines a validated four-step synthesis route, highlighting the transformation of key functional groups at each stage.

Caption: Four-step synthesis of 2-amino-5-chloro-N,N-dimethylbenzamide.

Detailed Experimental Protocol

The following protocol is a synthesized representation based on established patent literature.[2]

Step 1: Reduction of 2-Nitro-3-methylbenzoic Acid

-

Rationale: The selective reduction of the nitro group to a primary amine is the critical first step. Catalytic hydrogenation is preferred for its high efficiency and clean conversion. Raney nickel is a cost-effective and highly active catalyst for this transformation.

-

Procedure:

-

Charge a hydrogenation reactor with 2-nitro-3-methylbenzoic acid (1.0 eq) and a suitable solvent such as ethanol.

-

Add Raney nickel catalyst (e.g., 4% w/w).

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 0.2 MPa).

-

Heat the mixture to approximately 50°C with stirring and maintain for 4 hours or until hydrogen uptake ceases.

-

After cooling, filter the reaction mixture to recover the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 2-amino-3-methylbenzoic acid. The product is often of sufficient purity for the next step.

-

Step 2: Chlorination of 2-Amino-3-methylbenzoic Acid

-

Rationale: This step introduces the chlorine atom at the 5-position. The amino group is a strong activating group, directing electrophilic substitution to the para position. N-Chlorosuccinimide (NCS) is a common and effective electrophilic chlorinating agent for this purpose.

-

Procedure:

-

Dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise while maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.

-

The product, 2-amino-5-chloro-3-methylbenzoic acid, can be isolated by precipitation upon adding water, followed by filtration.

-

Step 3 & 4: Esterification and Ammonolysis

-

Rationale: The conversion of the carboxylic acid to the final N,N-dimethylamide is typically achieved in two stages. First, an esterification reaction (e.g., with methanol under acidic catalysis) forms the more reactive methyl ester. This intermediate is then subjected to ammonolysis with methylamine to form the stable tertiary amide.

-

Procedure:

-

(Esterification) Reflux a solution of 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) in methanol with a catalytic amount of sulfuric acid for several hours. After completion, neutralize the acid and extract the methyl ester.

-

(Ammonolysis) The isolated methyl 2-amino-5-chloro-3-methylbenzoate is then treated with an aqueous or alcoholic solution of methylamine.[6] The reaction may be heated to drive it to completion.

-

Upon cooling, the final product, 2-amino-5-chloro-N,N-dimethylbenzamide, often crystallizes from the solution and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[7]

-

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized compound is paramount. A combination of spectroscopic techniques provides a complete picture of the molecular structure. While detailed experimental spectra are not always publicly available, the expected data can be reliably predicted based on the known structure.[1]

| Technique | Expected Observations and Interpretation |

| ¹H NMR | Aromatic Protons (δ 6.0-8.0 ppm): Two distinct signals in the aromatic region, likely appearing as doublets due to coupling. Their chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing chloro and amide groups. Amino Protons (-NH₂): A broad singlet, whose chemical shift can vary depending on solvent and concentration. N,N-dimethyl Protons (-N(CH₃)₂): A singlet integrating to 6 protons. Due to restricted rotation around the C-N amide bond, these two methyl groups could potentially appear as two distinct singlets.[1] |

| ¹³C NMR | The spectrum would show 9 distinct carbon signals corresponding to the molecular formula. Key signals would include those for the two methyl groups, the six aromatic carbons (with varying chemical shifts due to substitution), and the carbonyl carbon of the amide group (typically downfield, >160 ppm). |

| Mass Spectrometry (MS) | The primary goal is to confirm the molecular weight and elemental formula. Electron Ionization (EI-MS): Would show the molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2 peak at ~33% intensity of M⁺) due to the presence of one chlorine atom. High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement to confirm the elemental composition of C₉H₁₁ClN₂O.[1] |

| Infrared (IR) Spectroscopy | Key vibrational bands would include: N-H stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine. C=O stretching: A strong absorption band for the amide carbonyl group, typically around 1630-1680 cm⁻¹. C-N stretching: Bands associated with the amide and aromatic amine groups. |

Core Applications in Research and Development

The principal application of 2-amino-5-chloro-N,N-dimethylbenzamide is as a high-value intermediate in the agrochemical industry.[1]

Precursor to Anthranilamide Insecticides

This molecule is a foundational building block for synthesizing insecticides like chlorantraniliprole. The 2-amino group and the adjacent amide functionality are crucial for the subsequent cyclization and coupling reactions that build the final complex insecticidal molecule. The chlorine atom at the 5-position is a key feature for the bioactivity of the final product.

Caption: Role as a key intermediate in insecticide synthesis.

The structural scaffold is also valuable for structure-activity relationship (SAR) studies, allowing researchers to synthesize analogues and probe how modifications to the molecule affect its pesticidal efficacy and spectrum.[1]

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS) for the closely related and structurally similar compound, 2-amino-5-chloro-N,3-dimethylbenzamide.[8] Researchers should always consult the specific SDS for the material they are handling.

| Category | Guideline |

| Hazard Identification | GHS Classification: Harmful if swallowed (Acute toxicity, Oral, Category 4). Harmful if inhaled (Acute toxicity, Inhalation, Category 4).[8][9] |

| Precautionary Statements | Prevention: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8] Response: IF SWALLOWED: Get medical help. Rinse mouth. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Get medical help.[8] |

| First-Aid Measures | Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen. Skin Contact: Take off contaminated clothing. Wash off with soap and plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes. Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[8] |

| Handling & Storage | Handling: Handle in a well-ventilated place. Avoid dust formation. Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[8] |

| Personal Protection | Eye/Face: Wear tightly fitting safety goggles. Skin: Wear appropriate protective clothing. Respiratory: Use a full-face respirator if exposure limits are exceeded.[8] |

References

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.

- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.

- Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Google Patents.

-

2-Amino-5-chloro-n,n-dimethylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-Amino-5-Chloro-N,3-Dimethylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved January 23, 2026, from [Link]

-

2-Amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl [quickcompany.in]

- 7. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 8. echemi.com [echemi.com]

- 9. 2-Amino-5-Chloro-N,3-Dimethylbenzamide | C9H11ClN2O | CID 25068251 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-amino-2-chloro-N,N-dimethylbenzamide physical and chemical properties

An In-depth Technical Guide to 5-amino-2-chloro-N,N-dimethylbenzamide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (CAS No. 56042-83-2), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and agricultural science, this document synthesizes its core physicochemical properties, outlines logical synthetic pathways, and discusses its functional significance in the development of complex molecules.

Introduction and Strategic Importance

This compound is a substituted benzamide derivative whose structural architecture is of significant interest in modern synthetic chemistry. Its molecular framework is characterized by a benzene ring functionalized with a primary amine, a chlorine atom, and a tertiary amide group. This unique arrangement of functional groups provides multiple reactive sites, rendering it a versatile building block for more complex molecular targets.[1]

Notably, this compound and its close analogs are recognized as crucial precursors in the synthesis of novel anthranilamide insecticides, such as chlorantraniliprole.[1] The scaffold is highly valued for creating libraries of compounds to explore structure-activity relationships (SAR) in the development of new and effective pest control agents.[1] Beyond agriculture, the presence of both a halogen and an amine on the aromatic ring makes it a valuable substrate for investigations into catalysis, reaction mechanism studies, and the synthesis of specialized materials.[1]

Physicochemical and Computed Properties

While extensive experimental data on the physical properties of this compound is not widely published, a combination of supplier information and computational models provides a reliable profile. The compound is typically supplied as a light beige to light brown solid.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | PubChem[2] |

| CAS Number | 56042-83-2 | PubChem[2] |

| Molecular Formula | C₉H₁₁ClN₂O | PubChem[2] |

| Molecular Weight | 198.65 g/mol | PubChem[2] |

| Appearance | Light Beige to Light Brown Solid | Pharmaffiliates |

| Computed XLogP3 | 1.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Solubility | Data not widely available. Expected to be soluble in polar organic solvents like dichloromethane, methanol, and ethanol based on analog synthesis protocols.[1][3] | Inferred |

| Storage | Store at 10°C - 25°C in a well-closed container. | Biosynth[4] |

Synthesis and Purification

Detailed, peer-reviewed synthetic procedures for this compound are not extensively documented. However, established patent literature for the structurally similar and industrially significant analog, 2-amino-5-chloro-N,3-dimethylbenzamide , provides a robust and logical framework for its synthesis. The most common route proceeds through a multi-step sequence involving amidation, nitro-group reduction, and chlorination.

Logical Synthesis Workflow (Based on Analog)

The following workflow illustrates a high-yield pathway starting from a substituted nitrobenzoate ester. The causality behind this sequence is clear: the amide is formed first, followed by the sensitive reduction of the nitro group to the primary amine, and finally, electrophilic aromatic substitution (chlorination) is performed on the activated ring.

Caption: A representative three-step synthesis workflow for a key analog.

Experimental Protocol: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

This protocol is adapted from established patent literature and serves as an exemplary method.[5]

Step 1: Amidation of Methyl 3-methyl-2-nitrobenzoate

-

In a reaction vessel equipped with a stirrer and condenser, dissolve methylamine in a lower alcohol (e.g., methanol).

-

Add methyl 3-methyl-2-nitrobenzoate to the solution. The typical molar ratio of ester to methylamine is between 1:1 and 1:5.[5]

-

Heat the mixture to a temperature of 60–65 °C and maintain for 2–10 hours.[5]

-

Upon completion, concentrate the reaction mixture under reduced pressure to yield crude 3-methyl-2-nitrobenzamide. This crude product can often be used directly in the next step.

Step 2: Reduction of 3-Methyl-2-nitrobenzamide

-

To a flask containing water, add the crude 3-methyl-2-nitrobenzamide, iron powder, and a catalytic amount of acid (e.g., acetic acid).

-

Heat the suspension to 70–75 °C and stir vigorously for 2–10 hours.[5]

-

Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, cool the mixture and filter to remove the iron salts.

-

Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 3-methyl-2-aminobenzamide.

Step 3: Chlorination of 3-Methyl-2-aminobenzamide

-

Dissolve the 3-methyl-2-aminobenzamide in an inert organic solvent such as acetonitrile or toluene.[5]

-

Cool the solution in an ice bath and slowly add sulfonyl chloride dropwise. A preferred molar ratio of amine to sulfonyl chloride is 1:1.2 to ensure complete reaction.[5]

-

After the addition is complete, heat the reaction mixture to 55–60 °C for 0.5–5 hours.[5]

-

Cool the mixture and adjust the pH to 10–12 with an aqueous NaOH solution.[5]

-

Separate the organic layer, wash with water, and concentrate to obtain the crude solid product.

Purification Protocol: Recrystallization

Recrystallization is a critical final step to achieve high purity.

-

Dissolve the crude solid product in a suitable solvent, such as dichloromethane or an ethanol/water mixture, at an elevated temperature.[1]

-

For colored impurities, add activated carbon to the hot solution and stir for a period (e.g., 1 hour at 70-80°C).[1]

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry under vacuum. This process can yield high-purity, needle-like crystals.[5]

Chemical Reactivity and Spectral Characteristics

The reactivity of this compound is governed by its three primary functional groups: the aromatic amine, the aryl chloride, and the dimethylamide.

-

Aromatic Amine (-NH₂): This group is a nucleophile and can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. It also strongly activates the aromatic ring towards electrophilic substitution, directing ortho and para to itself.

-

Aryl Chloride (-Cl): The chlorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or when activated by strongly electron-withdrawing groups. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

-

Dimethylamide (-CON(CH₃)₂): The amide group is stable but can be hydrolyzed under strong acidic or basic conditions.

Predicted Spectral Data

While specific experimental spectra are not widely available in the literature, the expected NMR signals can be predicted based on its structure.[1]

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Three protons would appear in the aromatic region (typically δ 6.0-8.0 ppm). Their chemical shifts and coupling patterns would be influenced by the electronic effects of the three different substituents.[1]

-

Amino Protons (-NH₂): A broad singlet is expected, with a chemical shift that can vary depending on solvent, concentration, and temperature.[1]

-

N,N-Dimethyl Protons (-N(CH₃)₂): Two singlets (or one broad singlet at room temperature) would be expected in the δ 2.8-3.2 ppm region, corresponding to the six protons of the two methyl groups.

¹³C NMR Spectroscopy (Comparison with 2-chloro-N,N-dimethylbenzamide): For the related compound 2-chloro-N,N-dimethylbenzamide, the carbonyl carbon appears around δ 168.56 ppm, and the N-methyl groups appear around δ 38.18 and 34.76 ppm.[6] For the target molecule, the introduction of the electron-donating amino group at the 5-position would be expected to shift the chemical shifts of the aromatic carbons significantly.

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated.[7] However, data from the safety data sheet (MSDS) of the close analog, 2-amino-5-chloro-N,3-dimethylbenzamide, provides essential guidance.

-

General Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood to avoid dust formation and inhalation.[7]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water and consult a physician.[7]

-

-

Stability: The compound is stable under recommended storage conditions.[7]

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[7]

This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic uses.[1]

Conclusion

This compound stands out as a strategically important synthetic intermediate. While a comprehensive set of experimentally determined physical data remains to be published, its chemical identity, synthetic accessibility via established routes for its analogs, and its critical role in the production of high-value agrochemicals are well-documented. The logical application of amidation, reduction, and chlorination reactions provides a reliable pathway to this and related structures. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to handle, synthesize, and utilize this versatile chemical building block effectively and safely.

References

- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.

- CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (n.d.). Google Patents.

-

2-Amino-5-chloro-n,n-dimethylbenzamide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

2-Amino-5-chloro-N,3-dimethylbenzamide. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

-

An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (n.d.). IP.com. Retrieved January 23, 2026, from [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). Supporting Information. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. 2-Amino-5-chloro-n,n-dimethylbenzamide | C9H11ClN2O | CID 274287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 4. biosynth.com [biosynth.com]

- 5. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. molcore.com [molcore.com]

5-amino-2-chloro-N,N-dimethylbenzamide key intermediates in synthesis

An In-depth Technical Guide Topic: 5-amino-2-chloro-N,N-dimethylbenzamide: A Guide to its Synthesis and Key Intermediates Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Benzamides

Substituted benzamides are a cornerstone of modern medicinal and agricultural chemistry. Their structural motifs are present in a vast array of bioactive molecules. The compound This compound represents a versatile synthetic intermediate, featuring a strategically substituted aromatic ring with three distinct functional groups—an amine, a halogen, and a tertiary amide. This arrangement provides multiple reaction sites for diversification, making it a valuable building block for constructing complex molecular architectures. For instance, its isomers are recognized as key precursors in the synthesis of novel anthranilamide insecticides like chlorantraniliprole.[1][2]

This guide, from the perspective of a Senior Application Scientist, provides an in-depth look at a robust and logical synthetic pathway to this compound. We will dissect a primary three-step synthesis starting from a common commodity chemical, focusing on the formation, isolation, and characterization of two critical intermediates. The causality behind experimental choices, process controls for ensuring reaction integrity, and detailed protocols are presented to equip researchers with a comprehensive and field-proven understanding of this synthesis.

Core Synthetic Strategy: A Three-Step Pathway from 2-Chlorobenzoic Acid

The most direct and industrially scalable synthesis of this compound begins with 2-chlorobenzoic acid. The strategy involves a sequence of three fundamental organic transformations: electrophilic nitration, amidation, and nitro group reduction. Each step produces a stable, isolable intermediate, allowing for purification and characterization, which is critical for process control and final product purity.

The overall workflow is visualized below.

Caption: High-level overview of the three-step synthesis.

Step 1: Electrophilic Nitration & The First Key Intermediate

Intermediate 1: 2-Chloro-5-nitrobenzoic Acid

The synthesis commences with the regioselective nitration of 2-chlorobenzoic acid. This reaction is a classic example of electrophilic aromatic substitution where directing group effects are paramount.

Causality & Mechanistic Insight: The starting material has two substituents: a chloro group (-Cl) and a carboxylic acid group (-COOH).

-

-Cl Group: An ortho-, para-director and deactivating.

-

-COOH Group: A meta-director and strongly deactivating.

The nitronium ion (NO₂⁺) electrophile will preferentially add to the positions most activated (or least deactivated). The -Cl group directs to positions 3 (ortho) and 5 (para). The -COOH group directs to positions 3 and 5 (meta). Both groups, therefore, direct the incoming electrophile to the same positions. However, the C5 position (para to the chlorine) is sterically unhindered compared to the C3 position, which is crowded between the two existing groups. Consequently, nitration occurs predominantly at the C5 position, yielding 2-chloro-5-nitrobenzoic acid as the major product.[3] Controlling the reaction temperature is crucial; low temperatures (e.g., below 5°C) enhance this regioselectivity and prevent the formation of undesired by-products like the 2-chloro-3-nitro isomer.[3][4]

Experimental Protocol: Synthesis of 2-Chloro-5-nitrobenzoic Acid

This protocol is adapted from established methodologies for the nitration of o-chlorobenzoic acid.[3][5][6]

-

Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 160g of concentrated sulfuric acid (98%). Cool the flask in an ice-salt bath to below 0°C.

-

Addition of Starting Material: Slowly add 32g of 2-chlorobenzoic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 5°C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 16g of nitric acid (fuming or >90%) to 40g of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration Reaction: Add the nitrating mixture dropwise from the dropping funnel to the 2-chlorobenzoic acid solution over approximately 1 hour. Crucial: Maintain the internal reaction temperature below 5°C throughout the addition to maximize the yield of the desired 5-nitro isomer.[3]

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours to ensure the reaction goes to completion.

-

Workup and Isolation: Pour the reaction mixture slowly onto 400g of crushed ice with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the crude product and wash it thoroughly with cold water. For high purity, recrystallize the solid from boiling water.[6] The purified product should be a crystalline solid.

| Parameter | Value | Reference |

| Typical Yield | ~92% | [6] |

| Melting Point | 164-165°C | [6] |

| Molecular Weight | 201.56 g/mol | - |

| Appearance | Crystalline Solid | [6] |

Step 2: Amidation to the Benzamide Intermediate

Intermediate 2: 2-Chloro-5-nitro-N,N-dimethylbenzamide

With the first key intermediate in hand, the next step is to convert the carboxylic acid functionality into the target N,N-dimethylamide. Direct reaction of a carboxylic acid with a secondary amine is generally inefficient. Therefore, the carboxylic acid must first be "activated."

Causality & Mechanistic Insight: Activation is typically achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose. It reacts with the carboxylic acid to form an acyl chloride, with the by-products (SO₂ and HCl) being gases, which helps drive the reaction to completion. The highly electrophilic acyl chloride then readily reacts with the nucleophilic dimethylamine to form the stable tertiary amide bond.

Experimental Protocol: Synthesis of 2-Chloro-5-nitro-N,N-dimethylbenzamide

Part A: Acyl Chloride Formation

-

Reactor Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂).

-

Reaction: Add 20.1g (0.1 mol) of 2-chloro-5-nitrobenzoic acid to the flask. Carefully add 15 mL (~0.2 mol) of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF, a few drops) can be added to accelerate the reaction.

-

Heating: Gently heat the mixture to reflux (approx. 70-80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride can be used directly in the next step.

Part B: Amidation

-

Reactor Setup: Dissolve the crude acyl chloride in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (100 mL) in a flask cooled in an ice bath.

-

Amine Addition: Slowly add a solution of dimethylamine (e.g., 2 equivalents, either as a solution in THF or bubbled as a gas) to the stirred acyl chloride solution. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purification: The product, 2-chloro-5-nitro-N,N-dimethylbenzamide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Nitro Group Reduction to the Final Product

Final Product: this compound

The final transformation is the chemoselective reduction of the nitro group to a primary amine. This step is critical as the conditions must be chosen to avoid reduction of the chloro-substituent (hydrodehalogenation).

Causality & Mechanistic Insight: While several methods exist for nitro reduction (e.g., metal/acid combinations like Sn/HCl or Fe/HCl), catalytic hydrogenation is often the superior choice in a laboratory or industrial setting.[1] It offers high yields, cleaner reaction profiles, and avoids the use of stoichiometric amounts of metal reductants, simplifying the purification process. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. Under standard hydrogenation conditions (1-4 atm H₂), the nitro group is readily reduced while the aromatic chlorine atom remains intact.

Experimental Protocol: Synthesis of this compound

-

Reactor Setup: In a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation), dissolve 2-chloro-5-nitro-N,N-dimethylbenzamide (e.g., 0.05 mol) in a suitable solvent like methanol or ethanol (150 mL).

-

Catalyst Addition: Carefully add 5-10% Pd/C catalyst (typically 1-5 mol% palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air and replace it with hydrogen gas. Pressurize the vessel with hydrogen (e.g., to 50 psi or use a hydrogen balloon) and stir vigorously.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis. The reaction is typically complete within a few hours at room temperature.

-

Workup and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization if necessary.

| Parameter | Value |

| Molecular Weight | 198.65 g/mol [7] |

| Hydrogenation Catalyst | Palladium on Carbon (Pd/C) |

| Typical Solvents | Methanol, Ethanol |

| Expected Yield | >90% |

Summary of Key Synthetic Transformations

The synthesis relies on the sequential and high-yielding conversion of functional groups around the aromatic core. The identity and integrity of each intermediate are crucial for the success of the subsequent step.

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. prepchem.com [prepchem.com]

- 7. chemscene.com [chemscene.com]

Navigating the Isomeric Landscape of Substituted Benzamides: A Technical Guide to 5-Amino-2-chloro-N,N-dimethylbenzamide and Its More Prominent Isomer, 2-Amino-5-chloro-N,N-dimethylbenzamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed exploration of the chemical properties, synthesis, and applications of substituted aminobenzamides, a class of compounds with significant utility in agrochemical and pharmaceutical research. While the primary query focuses on 5-amino-2-chloro-N,N-dimethylbenzamide , this document addresses the notable scarcity of published data for this specific isomer. In contrast, a comprehensive body of research exists for its structural isomer, 2-amino-5-chloro-N,N-dimethylbenzamide , which is a key synthetic intermediate.

Therefore, this guide is structured to first address the available information on the requested compound and then to provide an in-depth, field-proven analysis of the more scientifically and commercially relevant isomer, thereby offering a thorough understanding of this important chemical family.

Part 1: The Elusive Isomer: this compound

A thorough review of scientific literature and chemical databases reveals limited information regarding the synthesis, properties, and applications of this compound (CAS No. 946691-01-6). While its chemical structure can be inferred from its IUPAC name, detailed experimental data, such as physicochemical properties, spectroscopic data, and established synthetic protocols, are not widely documented. This suggests that its applications in research and development are either highly specialized and not publicly disclosed or that it has not been a primary focus of synthetic exploration compared to its isomers.

Part 2: The Compound of Interest: A Deep Dive into 2-Amino-5-chloro-N,N-dimethylbenzamide

The isomer, 2-amino-5-chloro-N,N-dimethylbenzamide (CAS No. 56042-83-2), is a high-purity benzamide derivative of significant interest in advanced chemical research and development.[1] Its molecular structure, which features an aromatic ring substituted with a primary amine, a chlorine atom, and a tertiary amide group, provides multiple sites for further chemical modification and study.[1] This compound serves as a versatile synthetic intermediate and a crucial building block for constructing more complex molecules.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its application. The key identifiers and computed physicochemical properties for 2-amino-5-chloro-N,N-dimethylbenzamide are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-5-chloro-N,N-dimethylbenzamide | PubChem[1] |

| CAS Number | 56042-83-2 | Benchchem[1] |

| Molecular Formula | C₉H₁₁ClN₂O | Benchchem[1] |

| Molecular Weight | 198.65 g/mol | Benchchem[1] |

| Canonical SMILES | CN(C)C(=O)C1=C(C=CC(=C1)Cl)N | PubChem[1] |

| InChI Key | KXTKTZUWGKFUIS-UHFFFAOYSA-N | Benchchem[1] |

Synthesis and Mechanistic Insights

Several synthetic pathways to 2-amino-5-chloro-N,N-dimethylbenzamide and its analogues have been established, primarily originating from substituted benzoic acid derivatives.[1] The choice of a synthetic route is often dictated by factors such as starting material availability, desired yield, scalability, and safety considerations. A common synthetic strategy involves the amidation of a corresponding benzoic acid derivative, followed by other functional group manipulations.

One notable optimization in the synthesis of related compounds involves substituting the use of methylamine gas, which necessitates cooling with a dry ice bath, with a solution of methylamine in a lower alcohol.[1] This modification enhances operational safety and simplifies the procedure for industrial-scale production.[1]

Below is a generalized workflow for the synthesis of a related and commercially significant analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, which highlights a common multi-step synthetic approach in this chemical family.

Caption: Generalized synthetic workflow for 2-amino-5-chloro-N,3-dimethylbenzamide.

Experimental Protocol: A Representative Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide

The following protocol is based on a patented method for a related compound and illustrates a typical experimental approach.[2]

-

Reduction: 2-nitro-3-methylbenzoic acid is dissolved in ethanol and subjected to a reduction reaction, often using a catalyst like Raney nickel under a hydrogen atmosphere, to yield 2-amino-3-methylbenzoic acid.[2]

-

Chlorination: The resulting 2-amino-3-methylbenzoic acid undergoes a chlorination reaction to introduce the chlorine atom at the 5-position of the benzene ring, forming 2-amino-5-chloro-3-methylbenzoic acid.[2]

-

Esterification: The carboxyl group of 2-amino-5-chloro-3-methylbenzoic acid is then esterified to produce a 2-amino-5-chloro-3-methylbenzoate ester.[2]

-

Ammonolysis: Finally, the ester is treated with methylamine in an alcohol solvent to undergo ammonolysis, yielding the final product, 2-amino-5-chloro-N,3-dimethylbenzamide.[2]

This multi-step synthesis provides a high overall yield, with each step carried out under relatively mild conditions, making it suitable for industrial production.[2]

Applications in Research and Development

The primary application of 2-amino-5-chloro-N,N-dimethylbenzamide and its close analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, is as key precursors in the synthesis of novel anthranilamide insecticides, such as chlorantraniliprole.[1][2] The structural scaffold of these molecules is highly valued for exploring structure-activity relationships in the development of new pest control agents.[1] The presence of both halogen and amine functional groups on the aromatic ring makes these compounds valuable for investigations in catalysis, reaction mechanism studies, and the synthesis of specialized compounds for material science applications.[1]

Caption: Key application areas of 2-amino-5-chloro-N,N-dimethylbenzamide.

Analytical Characterization

The structural elucidation and purity assessment of 2-amino-5-chloro-N,N-dimethylbenzamide are achieved through a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the compound's structural integrity by providing detailed information about the chemical environment and connectivity of hydrogen and carbon atoms.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present, such as the primary amine (-NH₂) and the tertiary amide (C=O) moieties.[1]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the molecular weight and elemental composition of the molecule by comparing the experimentally measured exact mass with the theoretically calculated value.[1] This technique is crucial for confirming the molecular formula, C₉H₁₁ClN₂O.[1]

Part 3: The Industrially Significant Analogue: 2-Amino-5-chloro-N,3-dimethylbenzamide

It is pertinent to briefly discuss the closely related compound, 2-amino-5-chloro-N,3-dimethylbenzamide (CAS No. 890707-28-5), due to its significant role as a key intermediate in the synthesis of the insecticide chlorantraniliprole.[2][3] The extensive patent literature for this compound underscores its commercial importance.

| Property | Value | Source |

| Boiling Point | 308.8 °C at 760 mmHg | ECHEMI[4] |

| Density | 1.239 g/cm³ | ECHEMI[4] |

| Flash Point | 140.5 °C | ECHEMI[4] |

Safety Information: According to its Safety Data Sheet, 2-amino-5-chloro-N,3-dimethylbenzamide is harmful if swallowed or inhaled.[4] Standard safety precautions, such as using in a well-ventilated area and wearing appropriate personal protective equipment, should be observed.[4]

Conclusion

While the initially requested compound, this compound, remains poorly characterized in the public domain, its isomer, 2-amino-5-chloro-N,N-dimethylbenzamide, and the related analogue, 2-amino-5-chloro-N,3-dimethylbenzamide, are compounds of considerable scientific and industrial interest. Their utility as versatile building blocks, particularly in the development of modern insecticides, highlights the importance of substituted benzamides in applied chemistry. The synthetic methodologies and analytical techniques described herein provide a solid foundation for researchers and professionals working with this class of molecules.

References

- Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (2020). Google Patents.

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. (2009). Google Patents.

Sources

- 1. 2-Amino-5-chloro-N,N-dimethylbenzamide|56042-83-2 [benchchem.com]

- 2. CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]

- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

An In-Depth Technical Guide to the Physicochemical Properties of 5-amino-2-chloro-N,N-dimethylbenzamide: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

5-amino-2-chloro-N,N-dimethylbenzamide (CAS No. 56042-83-2) is a key chemical intermediate with significant applications in the synthesis of high-value molecules, including pharmaceuticals and agricultural chemicals. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the optimization of synthetic routes. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. In light of the limited publicly available experimental data for this specific compound, this guide integrates established principles of organic chemistry and references to standard methodologies to provide a predictive framework and practical guidance for researchers. This document emphasizes the necessity of experimental verification and offers detailed protocols for determining these critical parameters.